molecular formula C17H18N2O3 B2402185 N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide CAS No. 341006-80-2

N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2402185
CAS No.: 341006-80-2
M. Wt: 298.342
InChI Key: RGFKJFIAZMEJQQ-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of two aromatic rings, one substituted with a methoxy group and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxalamide bond can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of N1-(2-methoxybenzyl)-N2-(m-tolyl)amine.

    Substitution: Formation of nitro or halogen-substituted derivatives of the aromatic rings.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the aromatic rings can influence the compound’s binding affinity and selectivity. The oxalamide bond may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxybenzyl)-N2-(p-tolyl)oxalamide
  • N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide
  • N1-(2-methoxybenzyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(2-methoxybenzyl)-N2-(m-tolyl)oxalamide is unique due to the specific substitution pattern on its aromatic rings. The presence of the methoxy group in the ortho position and the methyl group in the meta position can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern may result in distinct binding interactions with molecular targets, leading to different pharmacological or material properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(3-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-5-8-14(10-12)19-17(21)16(20)18-11-13-7-3-4-9-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFKJFIAZMEJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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